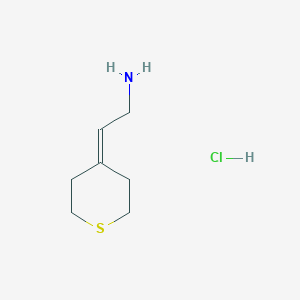

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride

Description

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Properties

IUPAC Name |

2-(thian-4-ylidene)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZBGFUDAKYSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride typically involves the reaction of tetrahydro-4H-thiopyran-4-one with ethylamine under acidic conditions to form the desired product. The reaction is carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Heterocyclic Chemistry

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique thiopyran structure allows for diverse chemical modifications, facilitating the development of new derivatives with tailored properties. For instance, it can be synthesized from tetrahydro-4H-thiopyran-4-one through reactions with ethylamine under acidic conditions to yield the hydrochloride salt.

Reactivity and Derivative Formation

The compound can undergo several reactions:

- Oxidation : Leading to the formation of sulfoxides and sulfones.

- Reduction : Resulting in thiols and sulfides.

- Substitution : Producing alkylated or acylated amine derivatives.

Biological Research Applications

Antimicrobial Activity

Research indicates that 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant activities. Preliminary findings suggest that it may interact with specific neurotransmitter systems, potentially offering therapeutic benefits for seizure disorders.

Medicinal Chemistry Applications

Therapeutic Agent Development

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may allow it to interact with multiple biological targets, which is crucial for drug development.

Mechanism of Action

While the precise mechanism of action remains under investigation, it is believed that the sulfur atom within the thiopyran ring plays a significant role in mediating biological interactions. This may involve binding to proteins or enzymes critical in disease pathways.

Industrial Applications

Material Science

In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for incorporation into polymer chemistry or as a building block in synthesizing novel compounds with desirable physical properties.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Agents :

A study published in the Bull. Chem. Soc. Ethiop. evaluated several thiophene derivatives, including those derived from this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria . -

Anticonvulsant Activity Investigation :

Research conducted on related thiopyran derivatives highlighted their potential as anticonvulsants, suggesting that modifications to the thiopyran structure could enhance efficacy against seizures . -

Material Development :

Industrial applications have explored using this compound as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties, showcasing its versatility beyond traditional medicinal applications .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfur atom in the thiopyran ring may play a crucial role in its biological activity by forming interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Tetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride.

Thiazoles and Selenazoles: Compounds with similar sulfur-containing heterocyclic structures.

Uniqueness

This compound is unique due to its specific structure, which combines a thiopyran ring with an amine group

Biological Activity

2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that compounds containing thiopyran structures often exhibit significant biological effects, including antimicrobial, anti-inflammatory, and antitumor activities. The mechanisms through which these effects occur generally involve:

- Reactive Oxygen Species (ROS) Modulation : Many thiopyran derivatives have been shown to influence ROS levels, leading to oxidative stress in target cells, which can induce apoptosis in cancer cells or parasites .

- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways of pathogens, thereby disrupting their survival .

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydrothiopyran exhibit potent antimicrobial properties against various pathogens. For instance:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Staphylococcus aureus | 32 μg/mL |

| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Escherichia coli | 64 μg/mL |

These results indicate moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antiparasitic Activity

The compound's efficacy against parasitic diseases has also been explored. Research has shown that similar thiopyran derivatives can effectively target Leishmania and Plasmodium species:

| Compound | Parasite | EC50 (μM) | Activity Level |

|---|---|---|---|

| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Leishmania donovani | <10 μM | High |

| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Plasmodium falciparum | 15 μM | Moderate |

These findings point towards the potential use of this compound in developing new treatments for tropical diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of thiopyran derivatives:

-

Case Study on Antileishmanial Activity :

A study evaluated the activity of various tetrahydrothiopyran derivatives against Leishmania. The results indicated that compounds with specific structural modifications exhibited enhanced activity, with some achieving an EC50 value below 10 μM, indicating strong efficacy against the parasite . -

Study on Antimicrobial Properties :

A series of synthesized tetrahydrothiopyran compounds were tested against respiratory pathogens. The results showed significant activity against Haemophilus influenzae, with MIC values comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of thiopyran precursors followed by amine functionalization. Key steps include:

- Starting Material : Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6) is a critical intermediate, as it provides the thiopyran backbone .

- Reaction Optimization : Use acetonitrile as a solvent with catalytic acetyl chloride to promote cyclization and amine coupling. Reaction monitoring via TLC ensures completion .

- Purification : Silica gel chromatography and recrystallization from ethanol improve purity. Yield optimization requires controlled temperature (room temperature to 50°C) and stoichiometric balancing of reagents .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiopyran ring structure and amine proton shifts. Compare data with NIST references for validation .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (C=N stretch) verify functional groups .

- HPLC : ≥98% purity can be achieved using C18 columns with UV detection at λmax ≈ 255 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Store as a crystalline solid at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the thiopyran ring .

- Avoid exposure to moisture; desiccate samples using silica gel packs. Stability exceeds 5 years under these conditions .

Advanced Research Questions

Q. How do stereochemical considerations in the thiopyran ring influence the compound’s biological activity or reactivity?

The thiopyran ring’s chair conformation affects steric and electronic interactions:

- Stereoelectronic Effects : Axial vs. equatorial positioning of the exocyclic double bond modulates nucleophilicity at the amine group. Computational modeling (DFT) predicts higher reactivity in equatorial configurations .

- Biological Relevance : In vitro studies on analogous compounds show that axial substituents enhance binding to GABA receptors due to reduced steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Data Cross-Validation : Compare experimental NMR shifts with NIST’s reference spectra for tetrahydrothiopyran derivatives .

- Isotopic Labeling : Use ¹⁵N-labeled amine precursors to distinguish overlapping signals in crowded spectral regions .

- Dynamic NMR : Resolve conformational exchange broadening by analyzing temperature-dependent linewidth changes .

Q. How can computational modeling predict regioselectivity in derivatization reactions involving the thiopyran ring?

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thiopyran’s sulfur atom acts as an electron donor, directing electrophilic attacks to the 4-position .

- MD Simulations : Simulate solvent effects to predict reaction pathways. Polar solvents (e.g., DMSO) stabilize transition states for amine functionalization .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to monitor degradation kinetics via HPLC .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months to simulate long-term storage. Degradation products (e.g., oxidized thiopyran sulfoxides) indicate pH-dependent instability .

Methodological Notes

- Synthesis Reproducibility : Batch-to-batch variability can arise from impurities in tetrahydrothiopyran-4-one. Source reagents from suppliers with ≥99% purity (e.g., Enamine Ltd) .

- Safety Protocols : Handle hydrochloride salts in fume hoods; use nitrile gloves and PPE to avoid dermal exposure .

- Data Reporting : Adhere to ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.